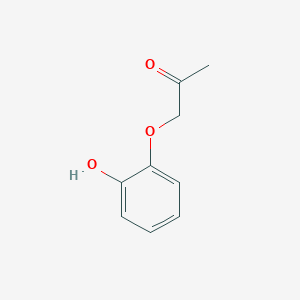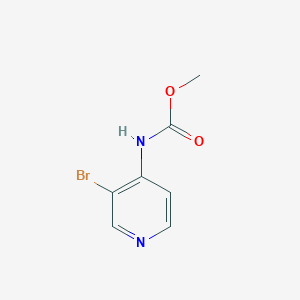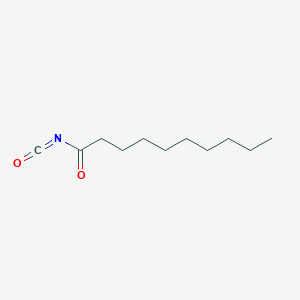
tert-butyl 4-(3-phenyl-1,2-oxazol-5-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 4-(3-phenyl-1,2-oxazol-5-yl)piperidine-1-carboxylate: is an organic compound with the molecular formula C19H24N2O3 and a molecular weight of 328.41 g/mol . This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-phenyl-1,2-oxazol-5-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: tert-butyl 4-(3-phenyl-1,2-oxazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 4-(3-phenyl-1,2-oxazol-5-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various biologically active compounds .
Biology: The compound has applications in biological research, particularly in the study of enzyme interactions and receptor binding.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties and as a building block for drug development .
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(3-phenyl-1,2-oxazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
tert-Butyl 4-anilinopiperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Used as an organic synthesis intermediate.
tert-Butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate: Explored for its pharmacological properties.
Uniqueness: tert-butyl 4-(3-phenyl-1,2-oxazol-5-yl)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylisoxazole moiety differentiates it from other similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C19H24N2O3 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(3-phenyl-1,2-oxazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H24N2O3/c1-19(2,3)23-18(22)21-11-9-15(10-12-21)17-13-16(20-24-17)14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3 |
Clave InChI |
RHKKSJUHWWPNKI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-[2-Amino-6-(methyloxy)-4-pyrimidinyl]-1H-indazol-3-amine](/img/structure/B8520515.png)

![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-isoleucyl-L-prolinamide](/img/structure/B8520534.png)




![6-(Tert-butoxycarbonyl)-5-methyl-6-azaspiro[2.5]octane-5-carboxylic acid](/img/structure/B8520566.png)
